Idrocilamide

Descripción general

Descripción

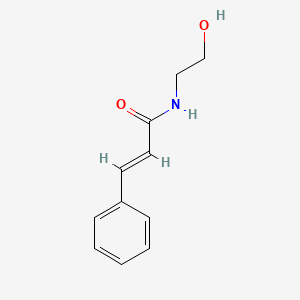

Idrocilamida, conocida por su nombre IUPAC N-(2-Hidroxietílico)-3-fenil-2-propenamida, es un compuesto con notables propiedades relajantes musculares y antiinflamatorias. Se usa comúnmente como una crema tópica para tratar afecciones como la lumbalgia y otros dolores musculares . El compuesto está disponible bajo varios nombres comerciales, incluyendo Talval, Srilane, Relaxnova y Brolitène .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La idrocilamida se puede sintetizar mediante una reacción que involucra ácido cinámico y etanolamina. El proceso generalmente involucra la esterificación del ácido cinámico seguida de la amidación con etanolamina. Las condiciones de reacción a menudo incluyen el uso de un catalizador y una temperatura controlada para asegurar un rendimiento óptimo .

Métodos de Producción Industrial: En entornos industriales, la producción de idrocilamida puede implicar procesos de esterificación y amidación a gran escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación asegura la alta pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La idrocilamida experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir la idrocilamida en sus formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden emplear varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de aminas .

Aplicaciones Científicas De Investigación

Chemistry

Idrocilamide serves as a model compound in studies related to amide synthesis and reactivity. Its structure allows researchers to explore various chemical reactions involving amides, contributing to the understanding of chemical behavior in this class of compounds.

Biology

The compound exhibits muscle relaxant properties, making it valuable in studies related to muscle physiology and pharmacology. Research has shown that this compound can inhibit muscle twitch and tetanic tension in skeletal muscles, indicating its potential as a central muscle relaxant .

Medicine

In clinical research, this compound is being explored for its therapeutic potential in treating muscular disorders. Its anti-inflammatory properties also make it a candidate for developing topical formulations aimed at pain relief and conditions such as rosacea .

Industry

This compound's anti-inflammatory effects are leveraged in the formulation of topical applications for pain management. Its unique combination of muscle relaxant and anti-inflammatory properties distinguishes it from other similar compounds.

This compound has been shown to suppress potassium-induced contractions in rat soleus muscle fibers, indicating a direct depressant effect on muscle tension. This mechanism is crucial for its application as a central muscle relaxant. Studies utilizing high-performance liquid chromatography (HPLC) have investigated the pharmacokinetics of this compound in biological systems, revealing its stability and degradation profiles under various conditions .

Case Studies

- Stability and Kinetics : A study developed validated chromatographic methods for analyzing this compound's stability under alkaline conditions. The HPLC method demonstrated reliability with recovery rates exceeding 98% across degradation scenarios .

- Pharmacokinetics : Research using micellar liquid chromatography successfully measured this compound concentrations in biological fluids, achieving sensitivity sufficient for clinical applications. The maximum plasma concentration recorded was 2.58 µg/mL .

- Therapeutic Efficacy : Clinical trials are ongoing to assess the efficacy of this compound in treating muscular disorders and its potential role in dermatological applications for inflammatory skin conditions .

Mecanismo De Acción

El mecanismo de acción de la idrocilamida implica su interacción con objetivos moleculares específicos en los tejidos musculares. Se cree que inhibe el metabolismo de ciertos compuestos, como la cafeína, lo que lleva a la relajación muscular y la reducción de la inflamación . Las vías moleculares y los objetivos exactos aún se encuentran bajo investigación, pero los efectos del compuesto se atribuyen principalmente a su capacidad para modular la contractilidad muscular y las respuestas inflamatorias .

Compuestos Similares:

Amidas del ácido cinámico: La idrocilamida pertenece a la clase de las amidas del ácido cinámico, que incluye compuestos como la N-(2-hidroxietil)cinnamamina.

Relajantes Musculares: Otros relajantes musculares con propiedades similares incluyen el metocarbamol y el carisoprodol.

Unicidad: La combinación única de propiedades relajantes musculares y antiinflamatorias de la idrocilamida la distingue de otros compuestos similares. Su capacidad para inhibir el metabolismo de la cafeína y su aplicación tópica la convierten en un valioso agente terapéutico para el dolor muscular localizado .

Comparación Con Compuestos Similares

Cinnamic Acid Amides: Idrocilamide belongs to the class of cinnamic acid amides, which includes compounds like N-(2-hydroxyethyl)cinnamamide.

Muscle Relaxants: Other muscle relaxants with similar properties include methocarbamol and carisoprodol.

Uniqueness: this compound’s unique combination of muscle relaxant and anti-inflammatory properties sets it apart from other similar compounds. Its ability to inhibit caffeine metabolism and its topical application make it a valuable therapeutic agent for localized muscular pain .

Actividad Biológica

Idrocilamide, also known as N-(2-hydroxyethyl)cinnamide, is a compound recognized for its muscle relaxant and anti-inflammatory properties. It has garnered attention in various therapeutic applications, particularly in dermatological formulations for conditions like rosacea. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 191.23 g/mol

- CAS Number : 6961-46-2

This compound exhibits muscle relaxing effects by inhibiting muscle twitch and tetanic tension in skeletal muscles. Studies have demonstrated its ability to suppress K-induced and voltage clamp-induced contractions in rat soleus muscle fibers, indicating a direct depressant effect on muscle tension . This mechanism is crucial for its application as a central muscle relaxant.

Muscle Relaxation

Research indicates that this compound effectively reduces mechanical tension in muscle fibers. A study published in the Canadian Journal of Physiology and Pharmacology highlighted its significant impact on the mechanical properties of rat soleus muscle fibers, confirming its role as a muscle relaxant .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties, particularly in topical applications. It is utilized in formulations aimed at treating rosacea, a chronic inflammatory skin condition characterized by facial erythema and papules. The compound's efficacy in reducing inflammation makes it a suitable candidate for dermatological therapies .

Stability and Analytical Methods

A micellar liquid chromatographic method has been developed for the determination of this compound in biological fluids and dosage forms. This method demonstrated high recovery rates (99.93% ± 0.31 in plasma and 100.1% ± 0.26 in urine), indicating its reliability for pharmacokinetic studies .

Table 1: Recovery Rates of this compound

| Sample Type | Recovery Rate (%) |

|---|---|

| Human Plasma | 99.93 ± 0.31 |

| Urine | 100.1 ± 0.26 |

Case Studies and Research Findings

- Muscle Relaxation Study :

- Stability Study :

- Dermatological Application :

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCTXCOERRNGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046404 | |

| Record name | Idrocilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-46-2 | |

| Record name | Idrocilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idrocilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.